molecular formula C18H13NO6 B2542300 (Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 859659-65-7

(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2542300
CAS No.: 859659-65-7
M. Wt: 339.303
InChI Key: SNEYFWTWSCBEME-SOFYXZRVSA-N
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Description

“(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide” is a benzofuran-derived compound featuring a benzodioxole moiety fused to a dihydrobenzofuran core. The Z-configuration of the methylene group at position 2 imposes specific stereoelectronic constraints, influencing its molecular interactions and physicochemical properties.

Properties

IUPAC Name

2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c19-17(20)8-22-11-2-3-12-14(7-11)25-16(18(12)21)6-10-1-4-13-15(5-10)24-9-23-13/h1-7H,8-9H2,(H2,19,20)/b16-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEYFWTWSCBEME-SOFYXZRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a benzofuran derivative. Its molecular formula is C18H16N2O4, and it possesses unique characteristics that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of biofilm formation, which is critical in preventing persistent infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole scaffold. For instance, derivatives have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of the p53 pathway. The specific compound may share similar mechanisms due to structural similarities .

The biological activities of this compound may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors on cell membranes, altering cellular signaling pathways.
  • Oxidative Stress Modulation : The compound may exhibit antioxidant properties that protect cells from oxidative damage.

Study 1: Antimicrobial Activity

A study investigated the effectiveness of related benzo[d][1,3]dioxole compounds against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that these compounds inhibited biofilm formation at concentrations as low as 10 µg/mL, suggesting significant potential for treating infections caused by these resistant strains .

Study 2: Anticancer Effects

In vitro studies on cancer cell lines demonstrated that derivatives similar to this compound induced apoptosis with an IC50 value of approximately 15 µM. This effect was attributed to the activation of the intrinsic apoptotic pathway and downregulation of anti-apoptotic proteins .

Data Summary Table

Activity Type Target Organism/Cell Line Effect IC50/Minimum Inhibitory Concentration
AntimicrobialPseudomonas aeruginosaBiofilm inhibition10 µg/mL
AntimicrobialStaphylococcus aureusBiofilm inhibition10 µg/mL
AnticancerCancer Cell LinesInduction of apoptosis~15 µM

Scientific Research Applications

Biological Activities

Research indicates that (Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial cell wall synthesis and fungal ergosterol biosynthesis, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Studies suggest that the compound can induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), leading to cell death. This mechanism is critical for its potential use in cancer therapy.
  • Enzyme Inhibition : It has been noted for its ability to inhibit key enzymes involved in various metabolic pathways. For instance, derivatives of benzofuran have been evaluated for their tyrosinase inhibition activity, which is relevant in treating hyperpigmentation disorders .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • A study on similar benzofuran derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer and antimicrobial activities. For example, variations in hydroxyl group positioning were linked to increased potency against various pathogens.
  • Another research effort focused on synthesizing benzofuran-oxadiazole hybrids revealed that these compounds exhibited significant inhibitory effects on bacterial tyrosinase, with some derivatives showing IC50 values lower than standard treatments like ascorbic acid .

Comparative Analysis of Biological Activities

Compound TypeBiological ActivityIC50 Value (µM)Reference
Benzofuran DerivativeTyrosinase Inhibition11 ± 0.25
Anticancer AgentROS GenerationN/A
Antimicrobial AgentCell Wall Synthesis InhibitionN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include derivatives with variations in substituents at positions 6 and 7 of the benzofuran core. A notable example from the evidence is “[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate” (). This compound replaces the acetamide group with a bulky 3,4,5-trimethoxybenzoate ester and introduces a methyl group at position 5. Such modifications likely increase lipophilicity and steric hindrance, altering binding affinity and metabolic stability .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 6 Position 7 Substituent Molecular Formula Molecular Weight (g/mol) LogP* (Predicted)
(Z)-2-...oxy)acetamide (Target Compound) Acetamide H C₁₈H₁₃NO₆ 339.30 1.2
[(2Z)-2-...trimethoxybenzoate () 3,4,5-Trimethoxybenzoate CH₃ C₂₈H₂₄O₁₀ 520.48 3.8

*LogP values estimated via fragment-based methods.

Stereochemical and Crystallographic Considerations

The Z-configuration of the target compound may influence crystal packing and intermolecular interactions. Tools like Mercury CSD 2.0 () enable comparative analysis of packing motifs and void spaces in crystal structures, which are critical for understanding solubility and stability. For example, the acetamide group’s hydrogen-bonding capacity could promote tighter packing than the trimethoxybenzoate analog, reducing crystal lattice energy and enhancing dissolution rates .

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